![molecular formula C13H17IN6O2 B3138602 3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester CAS No. 461699-22-9](/img/structure/B3138602.png)
3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Synthesis and Intermediates
The compound plays a crucial role in synthetic pathways, particularly as an intermediate in the synthesis of targeted molecules. A specific example involves its use in the synthesis of mTOR targeted PROTAC molecule PRO1, highlighting its significance in drug development processes. The synthesis employs palladium-catalyzed Suzuki reactions, demonstrating the compound's utility in facilitating complex chemical transformations under optimized conditions to achieve high yields (Qi Zhang et al., 2022).
Anticancer and Anti-inflammatory Potential
Derivatives of the pyrazolo[3,4-d]pyrimidine class, to which this compound is related, have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. Such studies underscore the relevance of these compounds in medicinal chemistry, particularly in designing new therapeutic agents with specific biological activities (A. Rahmouni et al., 2016).
Heterocyclic Chemistry
The compound is also involved in the synthesis of a variety of heterocyclic compounds, such as fused pyridine-4-carboxylic acids. This showcases its utility in creating diverse chemical libraries for further exploration in drug discovery and development (D. Volochnyuk et al., 2010).
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , have been synthesized and tested for their antimicrobial properties. This highlights the potential use of such compounds in developing new antimicrobial agents to combat resistant bacterial strains (M. M. Ghorab et al., 2004).
Solid-Phase Synthesis
Innovative synthetic methods, such as solid-phase synthesis, have been developed for the production of libraries containing N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This demonstrates the adaptability of such compounds in modern synthetic chemistry, facilitating the rapid generation of compound libraries for biological screening (Yun-Jeong Heo & Moon-Kook Jeon, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound can effectively inhibit the growth of these cells.
properties
IUPAC Name |
tert-butyl 3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN6O2/c1-13(2,3)22-12(21)19-4-7(5-19)20-11-8(9(14)18-20)10(15)16-6-17-11/h6-7H,4-5H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVXFVCBMHGHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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